molecular formula C14H13NO B3353673 (1-Methyl-9h-carbazol-2-yl)methanol CAS No. 55854-93-8

(1-Methyl-9h-carbazol-2-yl)methanol

Cat. No.: B3353673
CAS No.: 55854-93-8
M. Wt: 211.26 g/mol
InChI Key: QOEVUTIAZTYVFW-UHFFFAOYSA-N
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Description

(1-Methyl-9H-carbazol-2-yl)methanol is a carbazole derivative featuring a methyl group at the 1-position and a hydroxymethyl (–CH₂OH) substituent at the 2-position of the carbazole ring. Carbazoles are nitrogen-containing heterocycles with a tricyclic structure, widely studied for their optoelectronic properties, biological activities, and applications in materials science .

Properties

IUPAC Name

(1-methyl-9H-carbazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-7,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEVUTIAZTYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=CC=CC=C23)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971256
Record name (1-Methyl-9H-carbazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-93-8
Record name NSC81705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methyl-9H-carbazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-9h-carbazol-2-yl)methanol typically involves the functionalization of the carbazole core. One common method is the reaction of 1-methylcarbazole with formaldehyde under acidic conditions to introduce the methanol group at the 2-position. The reaction can be carried out using sulfuric acid as a catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-9h-carbazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-9h-carbazol-2-yl)methanol is used as a building block for the synthesis of more complex carbazole derivatives. It is also studied for its photochemical and thermal stability, making it suitable for applications in optoelectronics and materials science .

Biology and Medicine

Carbazole derivatives, including this compound, have shown potential in biological and medicinal applications. They exhibit antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore their use as therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of dyes and pigments. Its stability and functionalizability make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methyl-9h-carbazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Carbazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups References
(1-Methyl-9H-carbazol-2-yl)methanol –CH₃ (1), –CH₂OH (2) Hydroxymethyl [Inferred]
Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz1) –CH₃ (1), –COOEt (2), –Bn (9) Ester, benzyl
1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone (Bncz2) –CH₃ (1), –COCH₃ (2), –Bn (9) Ketone, benzyl
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone –CH₃ (oxadiazole), –CH₂– (linker) Oxadiazole, ketone
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol benzoate –CH₂CH(OH)NH– (side chain) Amino alcohol, benzoate
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline –CH₂CH₂– (linker), –SO₂Me (aryl) Sulfonamide
Key Observations:
  • Biological Activity : Derivatives with heterocyclic moieties (e.g., 1,3,4-oxadiazole in ) exhibit enhanced antimicrobial and anticancer activities compared to simpler carbazoles. The oxadiazole ring likely improves membrane permeability and target binding .
  • Solubility and Crystallinity: Amino alcohol derivatives (e.g., ) and sulfonamides (e.g., ) show improved solubility in polar solvents due to hydrogen-bonding capabilities. The benzoate salt in further enhances stability and bioavailability.
Key Observations:
  • Ionic Liquid Catalysis : Bncz1 and Bncz2 were synthesized using the ionic liquid [BPy]HSO₄, which offers advantages like recyclability and mild reaction conditions .
  • Reductive Amination : Used in for introducing sulfonamide groups, this method is versatile for functionalizing carbazole side chains.
  • C-H Activation : highlights a modern approach for synthesizing 9-methylcarbazoles via C-H bond functionalization, which avoids pre-functionalized starting materials .
Key Observations:
  • Antimicrobial Activity : Oxadiazole-containing carbazoles (e.g., ) show superior activity due to their ability to disrupt microbial enzymes or membranes.
  • Anticancer Potential: Fluorobenzoyl-substituted derivatives (e.g., ) exhibit tubulin inhibition, a common mechanism in anticancer drugs.
  • Hydrogen Bonding: The hydroxymethyl group in this compound may enhance interactions with biological targets, though direct evidence is needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Methyl-9H-carbazol-2-yl)methanol, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with esterification of a carbazole-propanoic acid derivative using ethanol and sulfuric acid as a catalyst, yielding intermediates (e.g., ethyl 3-(9H-carbazol-9-yl)propanoate, 79% yield) .

  • Step 2 : Perform nucleophilic addition using methylmagnesium iodide (Grignard reagent) to introduce methyl groups. Reaction conditions (e.g., stirring time, solvent) influence yields; for example, overnight stirring followed by NH₄Cl decomposition and methanol crystallization achieved 83% purity .

  • Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, reagent stoichiometry). Monitor via TLC or HPLC.

    • Data Table :
StepReagents/ConditionsYield/PurityKey Analytical Data (IR, NMR)
EsterificationH₂SO₄, ethanol, reflux79%IR: 1730 cm⁻¹ (ester C=O); NMR: δ 4.2 (t, CH₂)
Grignard AdditionMeMgI, ether, 15h stirring87% crude, 83% pure after crystallizationIR: 3350 cm⁻¹ (OH); NMR: δ 1.2 (s, 2CH₃)

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., δ 1.2 ppm for methyl groups in Grignard-derived products) and compare with literature .
  • IR Spectroscopy : Identify functional groups (e.g., OH stretch at 3350 cm⁻¹, C-O at 1145 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 267 [M⁺] for intermediates) .
    • Interpretation Tips :
  • Use 2D NMR (e.g., HMBC) to resolve ambiguous assignments, as demonstrated in carbazole derivative studies .
  • Cross-reference with crystallographic data (e.g., X-ray bond lengths) to validate structural hypotheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially with volatile reagents like methanol (TLV: 200 ppm) .

  • Waste Management : Segregate toxic byproducts (e.g., Grignard residues) and dispose via certified hazardous waste services .

    • Toxicity Data :
ParameterValueReference
Methanol LC50 (human skin)215,000 mg/L
Recommended Exposure Limit≤200 ppm (8h TWA)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

  • Methodology :

  • Iterative Refinement : Combine multiple techniques (e.g., X-ray crystallography and 2D NMR) to cross-validate structural assignments. For example, SHELX software can resolve twinning or disorder in crystal structures .
  • Data Reconciliation : If NMR signals conflict with computational predictions (e.g., DFT-calculated shifts), re-examine solvent effects or tautomeric equilibria .
    • Case Study : In a carbazole derivative, HMBC NMR clarified regiochemistry conflicting with IR data by correlating aromatic protons with carbonyl carbons .

Q. What advanced computational methods are suitable for studying the electronic properties of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, carbazole derivatives show π→π* transitions at ~300 nm, aligning with UV-vis data .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., methanol vs. ether) .
    • Software Tools :
  • Gaussian (DFT), GROMACS (MD), and SHELXL for crystallographic refinement .

Q. How can reaction conditions be systematically optimized for synthesizing this compound derivatives with high regioselectivity?

  • Strategies :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, increasing MeMgI equivalents from 2 to 3 improved yields in analogous carbazole syntheses .
  • In Situ Monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically.
    • Case Study : Optimizing Grignard addition time from 12h to 24h reduced byproduct formation (e.g., ketone vs. alcohol) in carbazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-9h-carbazol-2-yl)methanol
Reactant of Route 2
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(1-Methyl-9h-carbazol-2-yl)methanol

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